molecular formula C20H25FN2O2 B4998325 N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide

N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide

Cat. No. B4998325
M. Wt: 344.4 g/mol
InChI Key: XRXIJVGUZBNNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide, commonly known as F13714, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. F13714 belongs to the class of compounds known as sigma-1 receptor agonists, which have been shown to have a range of effects on the central nervous system.

Mechanism of Action

F13714 acts as a sigma-1 receptor agonist, which is a type of protein found in the central nervous system. Activation of the sigma-1 receptor has been shown to have a range of effects on the nervous system, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. F13714 has also been shown to modulate the activity of ion channels, which can affect the electrical activity of neurons.
Biochemical and Physiological Effects:
F13714 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, which can protect against oxidative stress. Additionally, F13714 has been shown to modulate the activity of inflammatory cytokines, which can reduce inflammation. F13714 has also been shown to increase the expression of neurotrophic factors, which can promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using F13714 in lab experiments is its specificity for the sigma-1 receptor, which allows for precise modulation of this protein. Additionally, F13714 has been shown to have a favorable safety profile in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using F13714 in lab experiments is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research on F13714. One area of interest is the potential therapeutic applications of F13714 in neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of F13714 and how it modulates the activity of the sigma-1 receptor. Finally, the development of more potent analogs of F13714 may lead to the discovery of even more effective therapeutic agents.

Synthesis Methods

The synthesis of F13714 involves a series of chemical reactions starting with the reaction of 2-fluoroethylamine with 2-fluorobenzaldehyde to produce 2-(2-fluorophenyl)ethylamine. This is then reacted with 4-piperidone to produce N-{1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl-2-fluoroacetamide. The final step involves the reaction of this intermediate with methyl 3-furoate to produce the desired compound, F13714.

Scientific Research Applications

F13714 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as anti-inflammatory effects in models of neuroinflammation. Additionally, F13714 has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

properties

IUPAC Name

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-22(20(24)18-9-13-25-15-18)14-16-6-10-23(11-7-16)12-8-17-4-2-3-5-19(17)21/h2-5,9,13,15-16H,6-8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXIJVGUZBNNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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